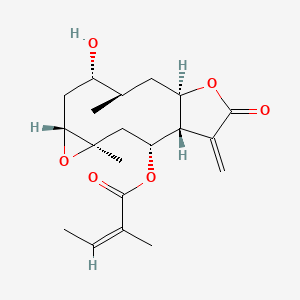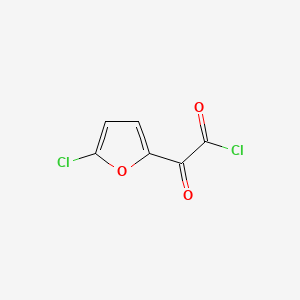![molecular formula C7H8N2O B566404 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 100383-04-8](/img/structure/B566404.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2 . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol, has been reported in the literature . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .Applications De Recherche Scientifique
Synthesis of Novel Derivatives : A study by Vilches-Herrera et al. (2013) presented an efficient route to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments, highlighting its potential in organic synthesis and pharmaceutical applications (Vilches-Herrera et al., 2013).
Antibacterial Activity : A 1986 study by Toja et al. synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).
Bioisostere of Quinolones : Guo et al. (2015) described the pyrrolo[2,3-b]pyridine core as a bioisostere of quinolones, found in molecules with significant biological activity. Their study provided a concise synthesis of pyrrolo[2,3-b]pyridines from L-alanine, which could be valuable for drug development (Guo et al., 2015).
Formation of Hindered Amines : Research by Jirkovsky et al. (1991) involved the synthesis of sterically hindered amines from pyrrolo- and pyrido[1,2-a]indoles, which could have implications in organic chemistry and material science (Jirkovsky et al., 1991).
Electrophilic Reactions and Derivatives : Herbert and Wibberley (1969) investigated various electrophilic reactions and the synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridines, demonstrating its versatility in chemical reactions (Herbert & Wibberley, 1969).
Orientations Futures
The future directions for research on 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol could involve further exploration of its potential as a reagent in the synthesis of potent VEGFR-2 inhibitors . Additionally, the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects is an ongoing area of research .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-3-5-1-2-8-7(5)9-4-6/h3-4,10H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJMGGJATZEZHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)

![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)

![3-Methyl-[1,2,4]triazolo[4,3-d][1,2,4]triazin-5-amine](/img/structure/B566329.png)




![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)
![2H-Azeto[1',2':1,5]pyrrolo[2,3-d][1,2,3]triazole](/img/structure/B566338.png)
![Tyrosine [antibiotic]2'-(dihydrogen phosphate)](/img/structure/B566339.png)
